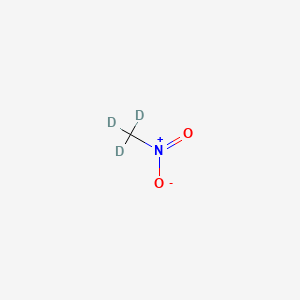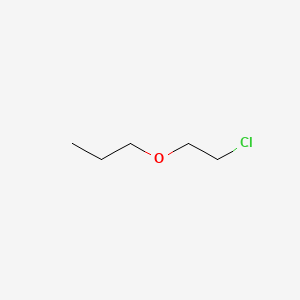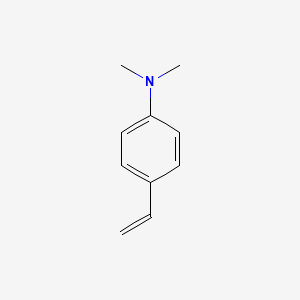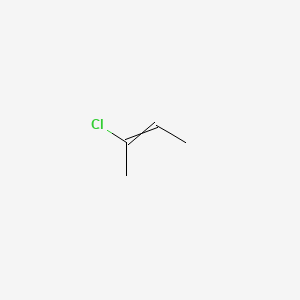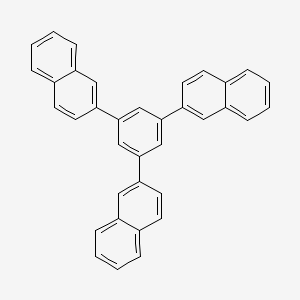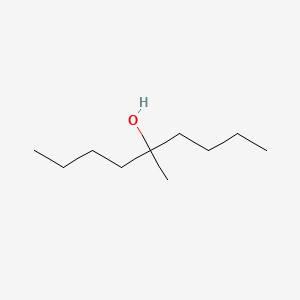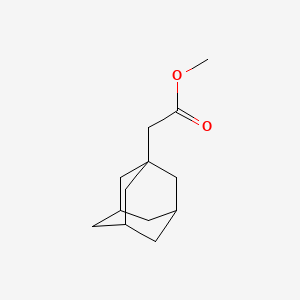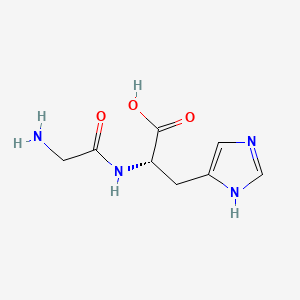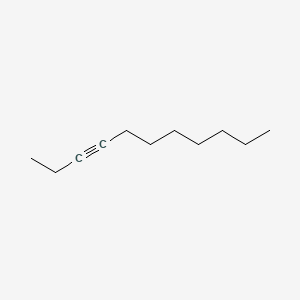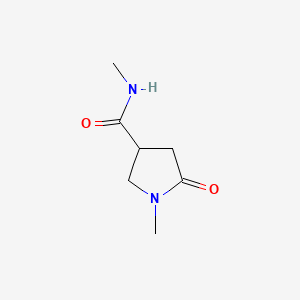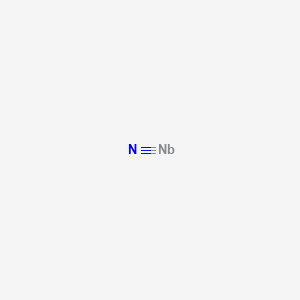
Niobium nitride
Descripción general
Descripción
Niobium Nitride (NbN) is a compound of niobium and nitrogen with the chemical formula NbN . It becomes a superconductor at low temperatures (about 16 K) and is used in detectors for infrared light . Its main use is as a superconductor . Detectors based on it can detect a single photon in the 1-10 micrometer section of the infrared spectrum .
Synthesis Analysis
Niobium Nitride can be synthesized by atomic layer deposition enhanced by plasma from an organometallic precursor and an H2/Ar gas mixture used as a reactant . The optimal parameters of the H2/Ar gas ratio are determined at which the resistivity of the NbN films is minimal .Molecular Structure Analysis
The crystal structure of Niobium Nitride is cubic . The relationships between the superconducting performance of each thin film and the corresponding deposition process will be discussed .Chemical Reactions Analysis
Niobium Nitride films are produced by methods such as magnetron sputtering, pulsed laser deposition, organometallic vapor deposition, and atomic layer deposition .Physical And Chemical Properties Analysis
Niobium Nitride has a high melting point, chemical and mechanical resistance . It has relatively good electrical conductivity . The high film uniformity, precision control of the thickness, and deposition temperature of 350°C make it possible to use these films in the production of field-effect transistors and in functional devices for various purposes .Aplicaciones Científicas De Investigación
Superconducting Single-Photon Detectors
- Scientific Field : Optics and Photonics .
- Application Summary : NbN is widely used in the production of superconducting nanowire single-photon detectors (SNSPDs) due to its high superconducting transition temperature and suitable energy gap .
- Methods of Application : The processing parameters used for the preparation of NbN films and the subsequent processing of nanowires have a significant effect on the performance of the SNSPD. Various thin film growth methods, including magnetron sputtering, atomic layer deposition (ALD), and chemical vapor deposition (CVD) are used .
- Results or Outcomes : The SNSPD has great advantages—including a 100% theoretical detection efficiency, low dark counting rate (10 −4 counts per second (ps)), and low timing jitter (4.6 ps)—compared with other single-photon detectors .
Electrocatalysis
- Scientific Field : Chemistry .
- Application Summary : NbN is used in electrocatalysis. In this study, porous single crystal (PSC) Nb4N5 was synthesized by nitriding single crystal microcubes of NaNbO3 .
- Methods of Application : A lattice reconstruction strategy was utilized to synthesize porous single crystal (PSC) Nb4N5 by nitriding single crystal microcubes of NaNbO3 .
- Results or Outcomes : PSC Nb4N5 exhibits outstanding performance in the hydrogen evolution reaction (HER), with an overpotential of only 71.86 mV at a current density of 10 mA cm −2, and maintains its activity for 100 hours .
Superconducting Quantum Interference Device (SQUID)
- Scientific Field : Quantum Physics .
- Application Summary : NbN is used in the production of SQUIDs, which have broad applications in clinical diagnostics, geophysical ore exploration, and large-scale geo-archaeology .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Anti-Reflective Coatings
- Scientific Field : Material Science .
- Application Summary : NbN is used in absorbing anti-reflective coatings .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Bone Implants
- Scientific Field : Biomedical Engineering .
- Application Summary : NbN is used in the production of metal rod stocks which are used in the production of modern bone implants .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Photocatalyst for Hydrogen Production
- Scientific Field : Energy and Environmental Science .
- Application Summary : NbN has been used as a photocatalyst for the decomposition of water to produce hydrogen gas, which can be used as fuel for electrochemical fuel cells .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : Panasonic Corp. has developed a photocatalyst based on niobium nitride that can absorb 57% of sunlight to support the decomposition of water to produce hydrogen gas .
Superconducting Materials
- Scientific Field : Material Science .
- Application Summary : NbN is used as a superconductor. Detectors based on it can detect a single photon in the 1-10 micrometer section of the infrared spectrum, which is important for astronomy and telecommunications. It can detect changes up to 25 gigahertz. Superconducting NbN nanowires can be used in particle detectors with high magnetic fields .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Antibacterial Agents
- Scientific Field : Biomedical Science .
- Application Summary : NbN has been suggested for use as an antibacterial agent .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Coatings
- Scientific Field : Material Science .
- Application Summary : NbN is used in coatings .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Direcciones Futuras
Niobium Nitride is widely used in the production of superconducting nanowire single-photon detectors (SNSPDs) due to its high superconducting transition temperature and suitable energy gap . The processing parameters used for the preparation of NbN films and the subsequent processing of nanowires have a significant effect on the performance of the SNSPD .
Propiedades
IUPAC Name |
azanylidyneniobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Nb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJRGWXELQQLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NNb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.913 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black odorless powder; [Alfa Aesar MSDS] | |
| Record name | Niobium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15963 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Niobium nitride | |
CAS RN |
24621-21-4 | |
| Record name | Niobium nitride (NbN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24621-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium nitride (NbN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024621214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium nitride (NbN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



